3-(Bromomethyl)furan

描述

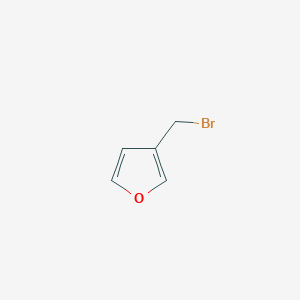

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEQXFUBJFGJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454941 | |

| Record name | 3-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63184-61-2 | |

| Record name | 3-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl Furan

Established Synthetic Pathways to 3-(Bromomethyl)furan

Established methods for synthesizing this compound can be broadly categorized into two main approaches: multi-step synthesis starting from acyclic esters like dimethyl itaconate and the direct functionalization of 3-methylfuran (B129892) through bromination reactions.

One notable pathway involves the construction of a furan-based structure from commercially available dimethyl itaconate. This multi-step approach builds the heterocyclic ring system through a sequence of bromination, hydrolysis, and cyclization reactions, yielding a highly functionalized and reactive intermediate. A key intermediate in this pathway is This compound-2,5-dione (B1610223), which is prepared in high yield from dimethyl itaconate. sctunisie.org

The synthesis begins with dimethyl itaconate, which serves as the carbon backbone. The initial steps involve the conversion of this precursor into a brominated intermediate. One reported method involves the transformation of dimethyl itaconate into dimethyl α-(bromomethyl) fumarate. sctunisie.org Subsequent hydrolysis of the dimethyl ester groups is a critical step to yield the corresponding dicarboxylic acid. This transformation is essential for the subsequent ring-closing reaction. The process is designed to introduce the necessary bromine atom at the α-position relative to a carbonyl group, setting the stage for the formation of the furan (B31954) ring.

Table 1: Key Intermediates in the Synthesis from Dimethyl Itaconate

| Precursor | Intermediate | Product |

|---|

This table outlines the progression from the starting material to the key heterocyclic intermediate.

Following the formation of the brominated dicarboxylic acid precursor, the next crucial step is an intramolecular cyclization to form the heterocyclic ring. This ring-closure reaction constructs the furanone skeleton. The strategy leverages the reactive functionalities positioned correctly within the acyclic precursor to facilitate the formation of the five-membered ring. While various cyclization methods exist in organic synthesis, for this specific pathway, the transformation leads to the formation of 3-(bromomethyl) furan-2,5-dione, a highly reactive compound that serves as a precursor for further chemical modifications. sctunisie.org The use of L-proline as a catalyst in intramolecular cyclizations to form halogenated tetrahydrofurans has also been explored, highlighting a modern approach to such ring-forming reactions. researchgate.netscribd.com

A more direct approach to this compound involves the modification of a pre-formed furan ring, specifically 3-methylfuran. It is critical to distinguish between the types of bromination reactions in this context. Electrophilic aromatic substitution on the furan ring itself would result in bromine being attached directly to the ring, typically at the 2- or 5-position, due to the stability of the carbocation intermediate. askfilo.compearson.com To synthesize this compound, the target reaction is not an electrophilic aromatic substitution but rather a free-radical bromination of the methyl group substituent. This type of reaction is analogous to allylic or benzylic bromination. wikipedia.org

Direct bromination using molecular bromine (Br₂) can be employed to functionalize methylfurans. However, controlling the regioselectivity is paramount. For electrophilic aromatic substitution, this method can be less selective and requires careful handling due to the high reactivity of bromine. smolecule.com For the desired free-radical substitution on the methyl group, the reaction would need to be initiated by UV light or a radical initiator, conditions that favor radical pathways over electrophilic addition to the furan ring.

N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for the selective bromination of allylic and benzylic positions. wikipedia.orgorganic-chemistry.org This method, known as the Wohl-Ziegler reaction, is particularly well-suited for the conversion of 3-methylfuran to this compound. wikipedia.org The reaction is typically carried out by refluxing a solution of 3-methylfuran and NBS in a nonpolar solvent, such as carbon tetrachloride (CCl₄), often with the addition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org This method is often preferred over using elemental bromine due to its higher selectivity, milder reaction conditions, and safer handling. smolecule.com Research has shown that the bromination of certain methylfuran carboxylates with NBS proceeds exclusively at the methyl group, demonstrating the efficacy of this reagent for side-chain functionalization. researchgate.net

Table 2: Comparison of Bromination Reagents for 3-Methylfuran

| Brominating Agent | Reaction Type | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromine (Br₂) | Radical Substitution | UV light or heat, inert solvent | High conversion | Handling hazards, can be less selective |

This interactive table compares the two primary reagents used for the bromination of the methyl group on 3-methylfuran.

Electrophilic Bromination of Furan and Substituted Furan Systems

Advanced and Specialized Synthetic Strategies for Bromomethyl-Substituted Furan Derivatives

The synthesis of this compound and its derivatives is a critical process for introducing the versatile furan moiety into more complex molecules. While direct methods exist, advanced and specialized strategies have been developed to enhance control over regioselectivity, improve efficiency, and align with the principles of sustainable chemistry. These strategies often involve sophisticated catalytic systems and a deep understanding of the furan ring's reactivity.

A common precursor for the synthesis of this compound is 3-methylfuran. wikipedia.org The most direct approach involves the allylic bromination of 3-methylfuran. This reaction typically utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like benzoyl peroxide. The reaction proceeds via a free-radical mechanism. chemistrysteps.commasterorganicchemistry.com The initiation step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the methyl group of 3-methylfuran, which is an "allylic" position relative to the furan ring's double bonds. This abstraction forms a resonance-stabilized furanomethyl radical, which is more stable than tertiary radicals. chemistrysteps.comyoutube.com This stabilized radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the desired this compound and a new bromine radical, propagating the chain reaction. chemistrysteps.commasterorganicchemistry.com Using NBS is crucial because it maintains a very low concentration of Br₂ and HBr, which prevents the competing electrophilic addition of bromine across the furan's double bonds. masterorganicchemistry.comyoutube.com

Regioselective Bromination Techniques for Furan Ring Functionalization

Controlling the position of bromination directly on the furan ring is a significant challenge due to the ring's high reactivity towards electrophiles. Furan is a π-rich heterocycle and undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comchemicalbook.com The substitution preferentially occurs at the C2 (or C5) position because the carbocation intermediate formed by electrophilic attack at this position is stabilized by three resonance structures, offering greater stability than the intermediate formed from attack at the C3 (or C4) position, which has only two resonance structures. chemicalbook.compearson.com

Achieving regioselective bromination, especially at the C3 or C4 positions, requires specialized techniques that override this inherent reactivity preference.

Directing Groups: One effective strategy is the use of ortho-directing groups. A substituent on the furan ring can direct an incoming electrophile to a specific adjacent position. For instance, groups like oxazolines can be installed at the 2-position of the furan ring. Through a process called directed ortho-metalation (DoM), this group can direct a lithium-halogen exchange or subsequent electrophilic attack to the C3 position. sci-hub.box

Halogen-Induced Cyclization: Bromo-substituted furans can be prepared through the halogen-induced cyclization of appropriate precursors. clockss.org This method avoids direct electrophilic substitution on a pre-formed furan ring, instead building the brominated heterocycle from an acyclic starting material, thereby ensuring the bromine atom's position.

Multi-step Sequences: In some cases, a multi-step sequence involving Diels-Alder and reverse Diels-Alder reactions can be employed to synthesize specific isomers like 3-bromofuran. wikipedia.org This approach masks the furan ring's double bonds during the bromination step, allowing for functionalization that would otherwise be impossible.

Below is a table summarizing various brominating agents used for the functionalization of furan-containing natural products, demonstrating the efforts to achieve selective bromination. researchgate.net

| Entry | Brominating Agent | Solvent | Yield of Monobrominated Product (%) |

|---|---|---|---|

| 1 | NBS | CH₂Cl₂ | >95 |

| 2 | DBDMH | CH₂Cl₂ | >95 |

| 3 | DBI | CH₂Cl₂ | >95 |

| 4 | TBCHD | CH₂Cl₂ | >95 |

| 5 | Br₂ | CH₂Cl₂ | 65 |

Data adapted from a study on the selective bromination of fraxinellone. researchgate.net

Palladium-Catalyzed Approaches to Introduce Bromomethyl Groups

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been adapted for the synthesis of complex furan derivatives. While the direct introduction of a bromomethyl group via palladium catalysis is not a standard named reaction, the principles of cross-coupling can be applied to achieve this transformation regioselectively.

The Suzuki-Miyaura reaction, in particular, offers a viable pathway. This reaction typically couples an organoboron compound with an organic halide. A hypothetical route to a this compound derivative could involve:

Synthesis of a 3-furylboronic acid or ester.

Cross-coupling with a suitable C1 building block that contains a bromomethyl group, such as a bromomethyl-substituted halide, under palladium catalysis.

An analogous strategy has been successfully demonstrated in the thiophene (B33073) series, where 2-bromo-5-(bromomethyl)thiophene (B1590285) was coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov This regioselective synthesis highlights the potential of palladium catalysis to functionalize a specific position of a heterocycle while leaving a reactive bromomethyl group intact. nih.gov The general conditions for such a Suzuki coupling are outlined below.

| Component | Typical Reagent/Condition | Role |

|---|---|---|

| Aryl/Heteroaryl Halide | e.g., 3-Bromofuran | Substrate 1 |

| Organoboron Reagent | e.g., (Bromomethyl)boronic acid derivative | Substrate 2 |

| Catalyst | Pd(PPh₃)₄ or other Pd(0) complexes | Facilitates oxidative addition and reductive elimination |

| Base | K₃PO₄, Na₂CO₃, or Cs₂CO₃ | Activates the boronic acid |

| Solvent | 1,4-Dioxane, Toluene, DMF with water | Reaction medium |

| Temperature | Typically elevated (e.g., 90-110 °C) | Drives the reaction to completion |

Furthermore, palladium catalysis can be employed in domino reactions, where multiple bond-forming events occur in a single operation to rapidly construct complex architectures, including furan-linked heterocycles. nih.govrsc.org

Green Chemistry and Sustainable Synthesis Routes for Furan Halogenation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of furan halogenation, this involves developing more sustainable and safer synthetic routes. Furans themselves are considered key platform chemicals derivable from biomass, such as cellulose (B213188) and hemicellulose, positioning them at the center of sustainable chemistry. frontiersin.orgmdpi.com

Key areas of development in green furan halogenation include:

Use of Bio-based Feedstocks: Starting from furans derived from non-edible biomass (lignocellulose) is a cornerstone of sustainability. frontiersin.org This reduces reliance on petrochemical feedstocks.

Safer Halogenating Agents: Research focuses on replacing hazardous reagents like elemental bromine with safer alternatives. While NBS is an improvement, other solid, stable brominating agents are also explored to minimize handling risks. researchgate.net

Catalytic Processes: The use of catalysts, especially recyclable heterogeneous catalysts, is preferred over stoichiometric reagents. researchgate.net Zeolites and other solid acids are being investigated for biomass conversion to furans and their subsequent functionalization. frontiersin.org These catalysts can reduce waste and allow for easier product separation.

Benign Solvents: Traditional halogenation reactions often use chlorinated solvents like carbon tetrachloride, which are toxic and environmentally persistent. Green chemistry promotes the use of safer solvents, such as water, supercritical CO₂, or bio-derived solvents. In some cases, solvent-free reaction conditions have been developed. researchgate.net

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating.

The development of eco-respectful, one-step synthetic routes for furan-based monomers exemplifies the application of these principles, aiming to create viable bio-based alternatives to petrochemical products. rsc.org

Reactivity and Mechanistic Studies of 3 Bromomethyl Furan

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is highly polarized, rendering the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles. This reactivity makes 3-(bromomethyl)furan a valuable synthetic intermediate for introducing the 3-furylmethyl scaffold into more complex molecules. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion as a leaving group. vulcanchem.com

Oxygen-based nucleophiles readily react with bromomethyl-substituted furans to form ethers and esters. In a study on a related derivative, ethyl 5-(bromomethyl)-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, treatment with sodium acetate (B1210297) in acetic acid resulted in the successful substitution of the bromine atom to yield the corresponding acetoxy derivative. researchgate.net This type of reaction, known as acetoxylation, is a common transformation for alkyl halides.

Alcoholysis, the reaction with an alcohol, leads to the formation of ethers. For instance, the reaction of this compound with an alkoxide (the conjugate base of an alcohol) would be expected to yield a 3-furylmethyl ether. These ethers themselves can be subject to further transformations, such as the Wittig rearrangement, which can proceed via different pathways depending on the reaction conditions. psu.edu

Table 1: Examples of Reactions with Oxygen Nucleophiles

| Furan (B31954) Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| Ethyl 5-(bromomethyl)-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate | Sodium Acetate / Acetic Acid | Acetoxy-substituted furan | researchgate.net |

Nitrogen nucleophiles, including primary and secondary amines, are effective partners in substitution reactions with bromomethylfurans. These reactions provide a direct route to 3-furylmethylamines. Research on ethyl 5-(bromomethyl)-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate demonstrated its reactivity with various amines. researchgate.net For example, reactions with cyclic secondary amines like pyrrolidine, piperidine, and morpholine (B109124) yielded the corresponding tertiary amines. researchgate.net Reaction with an excess of 2-aminoethanol led to the formation of a secondary amine. researchgate.net These amination reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds.

Sulfur nucleophiles, such as thiols and thiocyanates, also displace the bromide from the bromomethyl group. The reaction of methyl 2-bromomethyl-3-(5-nitro-2-furyl)propenoate with potassium thiocyanate (B1210189) in a biphasic water-benzene system produced the corresponding thiocyanato derivative. cas.cz This demonstrates the utility of bromomethylfurans in synthesizing sulfur-containing furan compounds. cas.cz Generally, reactions with thiols lead to the formation of thioethers.

Phosphorus nucleophiles can also be employed. The Arbuzov reaction provides a classic method for forming carbon-phosphorus bonds. A study showed that ethyl 5-(bromomethyl)-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate reacts with triethyl phosphite (B83602) to afford the corresponding diethyl phosphonate, with the furylthiadiazole structure remaining intact. researchgate.net

Table 2: Examples of Reactions with N, S, and P Nucleophiles

| Furan Derivative | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Ethyl 5-(bromomethyl)-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate | Pyrrolidine, Piperidine, Morpholine | Tertiary amine | researchgate.net |

| Methyl 2-bromomethyl-3-(5-nitro-2-furyl)propenoate | Potassium Thiocyanate | Thiocyanate derivative | cas.cz |

The nucleophilic substitution at the primary carbon of the bromomethyl group typically proceeds without complications of stereochemistry at that center. However, the regioselectivity of reactions involving the entire 3-furylmethyl system can be more complex. For example, the Wittig rearrangement of 3-furylmethyl ethers demonstrates how reaction conditions can direct the outcome. psu.edu Treatment of allyl 3-furylmethyl ether with different butyllithium (B86547) reagents and temperatures led to varying ratios of 3-methyl-2-furylmethanol (from a vulcanchem.com-rearrangement) and 3-furylethanol (from a Current time information in Bangalore, IN.-rearrangement). psu.edu Lower temperatures were found to favor the vulcanchem.com-rearrangement pathway. psu.edu This highlights that while the initial substitution to form the ether is straightforward, subsequent rearrangements can exhibit distinct regioselectivity.

Electrophilic and Radical Transformations of the Furan Ring and Bromomethyl Group

While nucleophilic substitution at the side chain is the dominant reaction type, transformations involving the furan ring and the formation of the bromomethyl group itself are also significant.

The furan ring is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution. smolecule.com However, the presence of the bromomethyl group, which is moderately deactivating, and the inherent reactivity of the furan ring itself can lead to complex outcomes. Direct electrophilic substitution on this compound is not widely detailed, but studies on related systems provide insight.

For derivatives of 3-methylfuran (B129892), electrophilic attack can be directed by blocking the more reactive 2- or 5-positions. researchgate.net In the synthesis of more complex structures like calix vulcanchem.combenzofurans, electrophilic aromatic substitution reactions such as bromination, formylation, and acylation have been successfully carried out on the furanoid rings to introduce new functional groups. researchgate.net

The synthesis of the starting material itself often involves a radical reaction. The bromination of a methyl group attached to a furan ring is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. cas.cz The selectivity of this reaction can be influenced by other substituents on the ring. For instance, electron-donating groups on an aromatic ring can promote electrophilic substitution on the ring itself as a competing pathway to the desired benzylic (or furylmethyl) radical bromination. researchgate.net

Radical-Mediated Coupling and Addition Reactions

The C-Br bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions. While specific studies focusing solely on radical-mediated coupling and addition of this compound are not extensively detailed in the surveyed literature, the principles of Atom Transfer Radical Addition (ATRA) and related processes provide a framework for its expected reactivity.

ATRA is a powerful method for forming carbon-carbon bonds and proceeds via the controlled generation of radical species from organic halides, typically mediated by a metal complex. researchgate.net For a compound like this compound, a metal catalyst, often copper-based, could facilitate the formation of a 3-furylmethyl radical. nih.gov This radical could then add to an activated alkene. The subsequent adduct radical is then trapped by a halogen atom from the oxidized metal complex, regenerating the catalyst and yielding the final product.

In the context of polymerization, furan-containing molecules have been used as initiators for Atom Transfer Radical Polymerization (ATRP), a related technique. For instance, initiators like 2-bromoacetyl benzofuran (B130515) have been synthesized to create furan end-capped polymers, demonstrating the utility of the carbon-bromine bond in furan derivatives for initiating controlled radical processes. tsijournals.com Another relevant area is the study of self-degrading polyesters, where radical polymerization of monomers like 4-vinylbenzyl 2-bromo-2-isobutyrate can lead to side reactions involving intramolecular cyclization, forming furanone structures. rsc.orgrsc.org This highlights the propensity of systems containing both a radical-generating site (C-Br bond) and a vinyl group to undergo intramolecular radical addition.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal catalysis, particularly with palladium, offers a versatile platform for functionalizing furan rings. While the C(sp²)-H or C(sp²)-X (where X is a halide) bonds on the furan ring are common sites for cross-coupling, the C(sp³)-Br bond of the bromomethyl group exhibits its own distinct reactivity, akin to that of a benzylic halide.

Palladium complexes are preeminent catalysts for a wide array of cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. nobelprize.org The reaction typically involves the coupling of an aryl or vinyl halide (a C(sp²)-X bond) with a boronic acid. nih.gov

Direct participation of this compound as the electrophilic partner in a Suzuki-Miyaura coupling appears to be uncommon in the literature. The oxidative addition step, which initiates the catalytic cycle, overwhelmingly favors C(sp²)-X bonds over C(sp³)-X bonds like the one in this compound. Studies on analogous systems, such as 2-bromo-5-(bromomethyl)thiophene (B1590285), show that Suzuki coupling occurs selectively at the C(sp²)-Br bond, leaving the bromomethyl group intact. researchgate.net

However, the 3-furylmethyl motif can be incorporated using the Suzuki reaction by reversing the roles of the coupling partners. For example, 3-furylboronic acid can be coupled with various organic halides. academie-sciences.fr Alternatively, a (bromomethyl)phenylboronic acid pinacol (B44631) ester can be synthesized and then used in a Suzuki coupling, demonstrating that the bromomethyl functionality is compatible with the reaction conditions when it is part of the boronic acid partner. scholarsresearchlibrary.com

The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin) and an organic electrophile. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the Stille coupling is most efficient for C(sp²)-hybridized electrophiles like aryl, heteroaryl, and vinyl halides or triflates. organic-chemistry.org The direct use of sp³-hybridized halides such as this compound as the electrophilic partner is not a typical application of this reaction.

The primary challenge lies in the initial oxidative addition step of the palladium(0) catalyst to the C(sp³)-Br bond, which is generally less favorable than addition to a C(sp²)-X bond. Literature on Stille couplings involving furan derivatives often focuses on the coupling of stannylated furans with organic halides or the coupling of furans bearing a halogen on the ring itself. organic-chemistry.org While the reaction has a broad scope, its application to benzylic-type bromides on a furan ring is not well-documented, and side reactions may compete. The higher reactivity of C(sp²)-X bonds means that if a furan substrate contained both a ring halogen and a bromomethyl group, the Stille coupling would be expected to occur preferentially at the ring position.

The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is most reliable and widely used with aryl and vinyl halides (C(sp²)-X). The use of unactivated sp³-hybridized alkyl halides, including benzylic halides like this compound, is more challenging due to issues such as slower rates of oxidative addition and competing β-hydride elimination in the alkyl-palladium intermediate. rsc.org

While there are examples of intramolecular Heck reactions starting from precursors made from 3-bromomethyl-5H-furan-2-one, nih.gov direct intermolecular Heck reactions with this compound itself are not prominently featured in the surveyed literature. The development of specialized catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has expanded the scope of the Heck reaction to include some sp³-hybridized halides, but specific applications to this compound remain limited.

While direct palladium-catalyzed allylations using this compound are not widely reported, extensive research has been conducted on the closely related compound, 3-bromomethyl-5H-furan-2-one . These studies provide significant insight into the potential reactivity of furan-based allylic bromides.

An efficient and highly diastereoselective palladium-catalyzed allylation of various aldehydes with 3-bromomethyl-5H-furan-2-one has been developed. This method yields β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with a syn relative configuration. researchgate.netrsc.org The reaction is notable as it represents a formal umpolung (reversal of polarity) of the typical reactivity of a π-allylpalladium intermediate. The key to this transformation is the use of dimethylzinc (B1204448) (Me₂Zn), which facilitates the nucleophilic addition to the aldehyde. rsc.org

The proposed mechanism does not involve a traditional transmetalation step. Instead, the palladium catalyst system, such as Pd(PhCN)₂Cl₂ with PPh₃, promotes the formation of a π-allylpalladium intermediate. The presence of Me₂Zn is thought to generate a more nucleophilic species that attacks the aldehyde, leading to the observed syn diastereoselectivity. researchgate.net

The reaction conditions and outcomes for the palladium-catalyzed diastereoselective allylation of aldehydes with 3-bromomethyl-5H-furan-2-one are summarized below.

| Aldehyde | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Pd(PhCN)₂Cl₂ / PPh₃ / Me₂Zn | Toluene | 78 | >20:1 | researchgate.net |

| 4-Chlorobenzaldehyde | Pd(PhCN)₂Cl₂ / PPh₃ / Me₂Zn | Toluene | 76 | >99:1 | rsc.org |

| 2-Naphthaldehyde | Pd(PhCN)₂Cl₂ / PPh₃ / Me₂Zn | Toluene | 85 | >20:1 | rsc.org |

| Cyclohexanecarboxaldehyde | Pd(PhCN)₂Cl₂ / PPh₃ / Me₂Zn | THF | 70 | >20:1 | researchgate.net |

In addition to palladium, other metals have been shown to mediate this type of allylation. Chromium(II)-mediated coupling of 3-bromomethyl-5H-furan-2-one with aldehydes also proceeds in high yields and with excellent diastereoselectivity (up to 98:2 dr). imperial.ac.uk Similarly, indium-mediated Barbier-type reactions in aqueous media have been explored, demonstrating the versatility of this transformation under various conditions. wikipedia.org

Zinc-Mediated Barbier-Type Reactions

The Barbier-type reaction is a one-pot organometallic reaction that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, such as magnesium, zinc, indium, or tin. In the context of this compound and its derivatives, zinc has been effectively employed to mediate Barbier-type allylations.

Research has demonstrated that this compound-2(5H)-one, a derivative of this compound, readily participates in zinc-mediated Barbier-type allylations with aldehydes in aqueous media. researchgate.netresearchgate.netacs.org These reactions provide an efficient route to α-methylene-γ-butyrolactones, which are important synthetic intermediates. The reactions typically proceed in moderate to high yields and can exhibit excellent diastereoselectivity. researchgate.net For instance, the reaction of 3-bromomethyl-5H-furan-2-one with aldehydes in the presence of activated zinc powder in a mixture of tetrahydrofuran (B95107) (THF) and saturated aqueous ammonium (B1175870) chloride (NH₄Cl) affords the corresponding homoallylic alcohols. researchgate.netacs.org The high regio- and stereoselectivity observed in these reactions can be attributed to the formation of a Felkin-Ahn transition state involving a zinc intermediate. researchgate.net

The utility of this methodology has been showcased in the total synthesis of various natural products. For example, a zinc-mediated Barbier-type allylation was a key step in the synthesis of the furofuran lignan (B3055560) (±)-phrymarolin II. researchgate.net In this synthesis, the coupling of 6-methoxy-1,3-benzodioxole-5-carbaldehyde (B1361167) with 3-bromomethyl-5H-furan-2-one using zinc and NH₄Cl in a toluene/dimethoxyethane (DME) solvent system resulted in the desired product with a high diastereomeric ratio. researchgate.net

Table 1: Examples of Zinc-Mediated Barbier-Type Reactions

| Aldehyde Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| ortho-Bromobenzaldehyde | Homoallylic alcohol | 65 | 85:15 | acs.org |

| 6-Methoxy-1,3-benzodioxole-5-carbaldehyde | (±)-26 | 70 | >19:1 (anti:syn) | researchgate.net |

Other Metal-Mediated Transformations

Beyond zinc, other metals have been utilized to mediate transformations involving this compound and its derivatives, highlighting the versatility of the bromomethyl group as a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. While direct palladium-catalyzed reactions of this compound itself are not extensively detailed in the provided context, related α-methylene-γ-butyrolactones, accessible from this compound derivatives, undergo various palladium-catalyzed transformations. These include Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, allowing for the introduction of aryl, alkenyl, and alkynyl groups. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are effective for a variety of coupling reactions. For instance, copper-catalyzed cross-coupling reactions are known to be compatible with a wide range of functional groups. acs.org While specific examples involving the direct use of this compound are not explicitly detailed in the provided search results, the reactivity of the C-Br bond suggests its potential as a substrate in copper-catalyzed processes like Ullmann-type couplings or cross-couplings with various nucleophiles.

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings have been developed for a broad scope of electrophiles, including heterocyclic halides, in "green" solvents like 2-methyl-THF and tert-amyl alcohol. orgsyn.org Given this precedent, this compound could potentially serve as a substrate in such nickel-catalyzed cross-coupling reactions to form C-C bonds.

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for various organic transformations. Gold-catalyzed reactions often involve the activation of alkynes or allenes. While direct gold-catalyzed reactions of the bromomethyl group of this compound are not prominent, furan rings themselves can participate in gold-catalyzed cyclization reactions. For example, gold-catalyzed intramolecular reactions of furans with alkynes have been used to synthesize dihydroisobenzofurans and isochromanes. researchgate.net

Cyclization and Rearrangement Processes Involving this compound

The presence of both a furan ring and a reactive bromomethyl group in this compound and its derivatives allows for a variety of cyclization and rearrangement reactions, leading to the formation of complex heterocyclic systems.

The bromomethyl group in this compound derivatives can act as an electrophilic site, enabling intramolecular cyclization reactions with suitably positioned nucleophiles. This strategy has been employed for the synthesis of fused furan ring systems.

A notable example is the synthesis of furo[3,2-c]pyran-3-carboxylates. These compounds can be prepared from the reaction of alkyl 3-bromo-3-nitroacrylates with 4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net Another approach involves the deprotonation of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, which leads to furan ring closure via nucleophilic attack of the hydroxyl group on the bromomethyl group, forming a furo[3,2-c]pyran-3,4-dione. acs.org This intramolecular cyclization has been utilized in the one-pot synthesis of 2-[aryl(hydroxy)methyl]-6-methyl-2H-furo[3,2-c]pyran-3,4-diones from α-brominated dehydroacetic acid and benzaldehydes. escholarship.org

The synthesis of This compound-2,5-dione (B1610223) itself involves an intramolecular cyclization step. The process starts with the hydrolysis of dimethyl itaconate, followed by α-bromination and then an intramolecular cyclization with the loss of hydrogen bromide to yield the target anhydride. researchgate.net

Furthermore, the intramolecular cyclization of furan derivatives containing a bromomethyl group can be used to construct other fused systems. For instance, a one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives involves an initial Williamson ether synthesis between ethyl 2-(bromomethyl)quinoline-3-carboxylate and a salicylaldehyde, followed by hydrolysis and an intramolecular cyclization. grafiati.com

While not direct reactions of this compound itself, the furan moiety present in its derivatives can undergo characteristic ring-opening and rearrangement reactions, such as the Achmatowicz and Piancatelli rearrangements. These reactions are powerful tools for the synthesis of a variety of other heterocyclic and carbocyclic structures.

Achmatowicz Reaction: The Achmatowicz reaction, or rearrangement, is the conversion of a furan, typically a furfuryl alcohol, into a dihydropyran. acs.org This oxidative ring expansion is a key transformation in the total synthesis of monosaccharides and other bioactive molecules. acs.orgdntb.gov.ua The reaction is typically initiated by reacting a furfuryl alcohol with an oxidizing agent like bromine in methanol, which leads to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate that rearranges to the dihydropyran upon treatment with dilute acid. acs.org While the bromomethyl group at the 3-position is not directly involved in the rearrangement of the furan ring, its presence would influence the reactivity and subsequent transformations of the resulting dihydropyran. The aza-Achmatowicz reaction is a related transformation of furfuryl amines to produce functionalized piperidinones. dntb.gov.uaresearchgate.net

Piancatelli Rearrangement: The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. rsc.org This reaction proceeds through a 4π-electrocyclization mechanism, similar to the Nazarov cyclization. rsc.org The reaction has found broad application in the synthesis of natural products, including prostaglandins. rsc.org The presence of a substituent, such as a bromomethyl group at the 3-position of the furan ring, would be carried through the rearrangement to the resulting cyclopentenone, providing a handle for further functionalization. The aza-Piancatelli rearrangement, using an amine as the nucleophile, leads to the formation of valuable aminocyclopentenones. orgsyn.org

Applications in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Scaffolds

3-(Bromomethyl)furan serves as a foundational element for the synthesis of a wide array of heterocyclic structures. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, leading to a diverse range of furan (B31954) derivatives.

The primary reactivity of this compound lies in the susceptibility of the bromomethyl group to nucleophilic substitution. This allows for the straightforward introduction of a variety of substituents onto the furan ring. The reaction with different nucleophiles leads to the formation of a wide range of functionalized furan derivatives. For instance, reactions with thiolates can yield thioethers. smolecule.com The bromine atom can be readily displaced by various nucleophiles, facilitating the creation of diverse derivatives. smolecule.com

The bromomethyl group acts as a versatile electrophilic site, enabling reactions with amines, thiols, and alkoxides to form functionalized intermediates. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 1: Synthesis of Substituted Furan Derivatives from this compound

| Nucleophile | Reagent/Solvent | Product | Reference |

| Thiolates | R-SH / Base | 3-(Thioether)methylfuran | smolecule.com |

| Amines | R-NH2 / Solvent | 3-(Aminomethyl)furan | |

| Alkoxides | R-OH / Base | 3-(Alkoxymethyl)furan |

This table is generated based on typical nucleophilic substitution reactions and may not represent exhaustive experimental data.

This compound is a key starting material for the synthesis of more complex fused and bridged heterocyclic systems. Intramolecular cyclization reactions of appropriately substituted furan derivatives derived from this compound are a common strategy to construct these intricate architectures. For example, a three-step sequence involving a Barbier reaction followed by an intramolecular Heck arylation of derivatives of 3-bromomethyl-5H-furan-2-one has been developed to prepare tri- and tetracyclic lactones. mdpi.com

The synthesis of dithieno[3,2-b:2′,3′-d]furan has been achieved from 3,4-dibromofuran, showcasing the utility of brominated furans in creating fused systems. researchgate.net Furthermore, methods for producing condensed 3-aroyl-containing furan heterocycles, such as 3-aroyldihydrobenzofuran-4(5H)-ones and 3-aroyl-4H-furo[3,2-c]-chromen-4-ones, have been developed. researchgate.net

The electrophilic nature of the bromomethyl group in this compound facilitates its reaction with nitrogen and sulfur nucleophiles, leading to the formation of a variety of nitrogen- and sulfur-containing heterocycles.

Alkylation of thiolates with bromomethyl-furan derivatives is a direct method for introducing sulfur-containing moieties. acs.org For example, butanethiol and thiophenol can be alkylated as their potassium thiolates. acs.org In the synthesis of thieno-fused heterocycles, functionalized activated methylene (B1212753) halides like 2-(bromomethyl)benzoate are employed. researchgate.net

With nitrogen nucleophiles, this compound can be used to alkylate amines. For instance, the alkylation of N-benzylpyrrolidin-2-one with this compound is a key step in the synthesis of a model BCD ring system of Nakadomarin A. rsc.org Reactions with secondary amines such as pyrrolidine, piperidine, and morpholine (B109124) lead to the corresponding tertiary amines. acs.org

Table 2: Synthesis of Nitrogen- and Sulfur-Containing Heterocycles

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Potassium thiolate | KSR / Solvent | 3-(Thioether)methylfuran | acs.org |

| Pyrrolidine | Pyrrolidine / Solvent | 3-(Pyrrolidinomethyl)furan | acs.org |

| Piperidine | Piperidine / Solvent | 3-(Piperidinomethyl)furan | acs.org |

| Morpholine | Morpholine / Solvent | 3-(Morpholinomethyl)furan | acs.org |

| N-Benzylpyrrolidin-2-one | Base / Solvent | N-alkylated lactam | rsc.org |

This table provides examples of reactions and is not an exhaustive list.

Intermediate in the Stereoselective Synthesis of Natural Product Analogs

This compound and its derivatives are crucial intermediates in the stereoselective synthesis of various natural product analogs, particularly those containing lactone moieties. The ability to control the stereochemistry during reactions involving this building block is of paramount importance.

A significant application of this compound derivatives is in the synthesis of α-methylene-γ-butyrolactones, a structural motif present in many biologically active natural products. Specifically, this compound-2(5H)-one is a widely used precursor for this purpose.

The reaction of this compound-2(5H)-one with aldehydes in the presence of zinc or a chromium(II) source yields β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with good yields and high diastereoselectivities. This methodology has been applied to the concise syntheses of (±)-hydroxymatairesinol and (±)-methylenolactocin. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous solvents also provides an efficient route to α-methylene-γ-butyrolactones.

Achieving stereochemical control in alkylation and allylation reactions is a key challenge in organic synthesis. The use of this compound derivatives in such reactions has been explored with considerable success.

Palladium-catalyzed diastereoselective allylation of aldehydes with 3-bromomethyl-5H-furan-2-one has been reported to afford β-hydroxymethyl-substituted α-methylene-γ-butyrolactones with a syn configuration. This reaction proceeds via a proposed umpolung of a π-allylpalladium intermediate with dimethylzinc (B1204448) (Me2Zn).

In contrast, indium-mediated reactions of 3-bromomethyl-5H-furan-2-one in water can lead to anti β-hydroxymethyl-substituted α-methylene-γ-butyrolactones. The stereochemical outcome of these reactions is highly dependent on the choice of metal and reaction conditions.

Table 3: Stereoselective Reactions Involving this compound Derivatives

| Reaction Type | Substrate | Catalyst/Reagent | Major Product Stereochemistry | Reference |

| Allylation | Aldehyde, 3-(bromomethyl)-5H-furan-2-one | Pd(PhCN)2Cl2, PPh3, Me2Zn | syn-β-hydroxymethyl-α-methylene-γ-butyrolactone | |

| Allylation | Aldehyde, this compound-2(5H)-one | Zinc or Chromium(II) | High diastereoselectivity | |

| Allylation | Aldehyde, 3-bromomethyl-5H-furan-2-one | Indium / Water | anti-β-hydroxymethyl-α-methylene-γ-butyrolactone |

This table highlights key findings in stereoselective synthesis and is not exhaustive.

Precursor for Materials Science Applications

The furan structure inherent in this compound is a key bio-based building block for the development of novel polymers and materials. researchgate.net As the industry seeks sustainable alternatives to petroleum-based resources, furan derivatives are gaining significant attention for creating high-performance materials with a reduced environmental footprint. magtech.com.cnmdpi.commdpi.com

Development of Monomers for Polymer Synthesis

This compound serves as a precursor for monomers used in the synthesis of various polymers, including polyamides and polyesters. The furan ring can be incorporated into polymer backbones to impart specific properties, such as rigidity and thermal stability. magtech.com.cnmdpi.com The general strategy involves using the reactive bromomethyl group to synthesize bifunctional monomers, such as furan-based diamines or diols, which can then undergo polycondensation. mdpi.com

| Polymer Type | Furan-Based Monomer Source | Key Properties of Resulting Polymer |

| Polyamides | Furandicarboxylic acid and derivatives | Favorable thermal and mechanical performance. magtech.com.cn |

| Polyesters | 2,5-furandicarboxylic acid (FDCA), Dimethyl-2,5-furandicarboxylate (DMFD) | Attractive thermal and mechanical properties, often superior to PET. mdpi.com |

| Polyimides | Furan-based diamines | Excellent thermal stability and smooth surface morphology. mdpi.com |

Role in Optoelectronic Material Precursor Generation

The conjugated nature of the furan ring makes it a desirable component in materials designed for optoelectronic applications. mdpi.comrsc.org Furan-containing conjugated polymers are being explored for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as photosensitizers. mdpi.comrsc.orgrsc.org

The synthesis of furan-based conjugated polymers can be achieved through methods like direct C-H arylation, using oligofurans as building blocks. rsc.org This approach allows for the creation of polymers with tunable bandgaps, which is a critical property for optoelectronic devices. rsc.org By adjusting the length of the oligofuran units, the material's properties can be tailored for specific applications, from the visible to the near-infrared regions. rsc.org

In one study, a donor-acceptor polymer incorporating a furan-flanked diketopyrrolopyrrole (DPP) unit was synthesized for use in OFETs. mdpi.com The introduction of the furan spacer was found to improve the polymer's crystallinity and molecular packing. This structural enhancement resulted in a material with high charge carrier mobility, a key parameter for efficient electronic devices. mdpi.com The furan unit's ability to promote a more coplanar polymer backbone is beneficial for the delocalization of frontier orbitals, which directly facilitates charge transport. mdpi.com The development of such materials showcases the critical role of furan-based precursors, like this compound, in advancing the field of organic electronics. researchgate.netacs.org

| Material | Furan-Based Component | Application | Key Finding |

| Conjugated Polymer | Oligofurans | Photosensitizers | Tunable bandgaps and good photostability. rsc.org |

| Donor-Acceptor Polymer | Furan-flanked diketopyrrolopyrrole (DPP) | Organic Field-Effect Transistors (OFETs) | Furan spacer improved crystallinity and charge carrier mobility. mdpi.com |

| Star-Shaped Molecules | 2-furanyl boronic acid | Optoelectronics | Building blocks for materials with interesting mesomorphic and photophysical properties. rsc.org |

Computational and Theoretical Investigations of 3 Bromomethyl Furan

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment and energy landscape of 3-(bromomethyl)furan. These computational techniques, ranging from high-accuracy ab initio methods to more efficient Density Functional Theory (DFT) and semi-empirical approaches, allow for the precise calculation of molecular geometries, energies, and a host of electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the structural properties of molecules. For this compound, conformational analysis primarily focuses on the rotation around the single bond connecting the furan (B31954) ring to the bromomethyl group (C3-Cα bond). This rotation gives rise to different spatial arrangements known as conformers, each with a distinct energy.

The potential energy surface for this rotation can be scanned to identify energy minima, which correspond to stable conformers, and energy maxima, which represent the barriers to rotation. longdom.org For this compound, the key conformers are typically defined by the dihedral angle between the C-Br bond and the plane of the furan ring. Studies on similar furan derivatives show that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can accurately predict these conformational preferences. researchgate.netfrontiersin.org The relative stability of these conformers is influenced by a combination of steric hindrance and subtle electronic interactions, such as hyperconjugation between the C-Br bond and the furan π-system.

| Conformer | Description of Dihedral Angle (C2-C3-Cα-Br) | Relative Energy (kJ/mol) | Population (%) at 298 K |

|---|---|---|---|

| Syn-periplanar | ~0° (C-Br eclipsing C2-C3 bond) | 5.8 | 8.9 |

| Anti-periplanar | ~180° (C-Br anti to C2-C3 bond) | 0.0 | 91.1 |

Beyond DFT, other computational methods provide valuable data on molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameterization, offering high accuracy at a greater computational cost. frontiersin.org In contrast, semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parameterized Model 3), simplify the calculations by incorporating parameters derived from experimental data, making them significantly faster and suitable for larger systems. gaussian.comnumberanalytics.comuni-muenchen.de

| Property | AM1 | PM3 | HF/6-31G | B3LYP/6-31G |

|---|---|---|---|---|

| Heat of Formation (kJ/mol) | -35.2 | -68.5 | N/A | N/A |

| HOMO Energy (eV) | -9.58 | -9.65 | -9.41 | -6.75 |

| LUMO Energy (eV) | -0.41 | -0.55 | 1.52 | -0.61 |

| HOMO-LUMO Gap (eV) | 9.17 | 9.10 | 10.93 | 6.14 |

| Dipole Moment (Debye) | 1.95 | 1.88 | 2.10 | 2.01 |

Mechanistic Probing of Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For a reactive molecule like this compound, theoretical methods can map out the entire reaction pathway, identify key intermediates, and, most importantly, characterize the high-energy transition states that control the reaction rate.

A transition state (TS) is a specific, fleeting configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. pearson.com Its structure cannot be isolated experimentally, making computational analysis essential. For this compound, a primary reaction is nucleophilic substitution (e.g., SN2), where the bromide is displaced by a nucleophile. ucalgary.ca

Computational methods can locate the exact geometry of the SN2 transition state. github.io This involves the simultaneous formation of a new bond between the nucleophile and the methylene (B1212753) carbon and the breaking of the carbon-bromine bond. The transition state features a pentacoordinate carbon atom. pearson.comucalgary.ca By calculating the energy of this TS relative to the reactants, the activation energy (ΔG‡ or Eₐ) can be determined, which is the critical barrier that must be overcome for the reaction to proceed.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | ~85 kJ/mol (in solution) | The free energy barrier for the reaction. |

| C-Cl Bond Length (Å) | ~2.35 | Partial bond being formed in the TS. |

| C-Br Bond Length (Å) | ~2.40 | Partial bond being broken in the TS. |

| Imaginary Frequency (cm⁻¹) | ~ -350 | Confirms the structure as a true first-order saddle point (transition state). uq.edu.au |

To gain a complete picture of a reaction mechanism, chemists computationally explore the potential energy surface (PES). This is achieved by mapping the energy of the molecular system as a function of the geometric changes that occur as reactants are converted into products. The path of lowest energy on this surface is known as the reaction coordinate or minimum energy path (MEP). github.io

Prediction of Structure-Reactivity Relationships

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By integrating the findings from electronic structure calculations and mechanistic studies, a predictive framework for the behavior of this compound can be developed. This structure-reactivity relationship (SAR) is vital for designing new synthetic routes and functional molecules. mdpi.comrsc.org

The reactivity of this compound is a direct consequence of its unique structure. The furan ring is an electron-rich aromatic system, which influences the adjacent bromomethyl group. The C-Br bond is polarized, making the methylene carbon electrophilic and susceptible to attack by nucleophiles. Frontier Molecular Orbital (FMO) theory provides a powerful model for understanding this: the LUMO is primarily localized on the σ* antibonding orbital of the C-Br bond, making this the site of nucleophilic attack. The energy of this LUMO, as calculated by quantum methods, can be correlated with the molecule's reactivity toward nucleophiles.

Furthermore, the stability of the transition state for reactions like SN2 is influenced by the furan ring's ability to stabilize developing charge through conjugation. Computational analysis reveals how substituents on the furan ring would modify the electronic properties (e.g., HOMO/LUMO energies) and, consequently, alter the activation barriers for key reactions. rsc.orgnih.gov This predictive power allows for the rational design of furan-based derivatives with tailored reactivity for specific applications in synthesis and medicinal chemistry.

Correlation of Electronic Structure with Reaction Rates

The reactivity of this compound is intrinsically linked to its electronic architecture. Computational studies, primarily leveraging Density Functional Theory (DFT), provide profound insights into this relationship by quantifying electronic properties and correlating them with experimentally observed reaction kinetics. The furan ring is an electron-rich aromatic heterocycle, but the introduction of the bromomethyl substituent at the C3 position significantly modulates its electronic distribution and, consequently, its chemical behavior.

The bromomethyl group (-CH₂Br) primarily functions as an electrophilic center, making the methylene carbon susceptible to nucleophilic attack. Furthermore, bromine's inductive electron-withdrawing effect influences the electron density of the furan ring. Computational models can calculate key electronic descriptors that quantify these effects. Frontier Molecular Orbital (FMO) theory is a powerful tool in this context; the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the corresponding HOMO-LUMO gap are critical predictors of reactivity. For instance, in Diels-Alder reactions involving furan derivatives, a smaller energy gap between the furan's HOMO and the dienophile's LUMO generally leads to a faster reaction rate. researchgate.netresearchgate.net

Another key descriptor is the molecular electrostatic potential (ESP), which maps the charge distribution on the molecule's surface. researchgate.net For this compound, ESP maps would highlight the electron-rich nature of the furan ring's π-system and the relatively electron-poor (electrophilic) region around the bromomethyl carbon. The magnitude of the partial positive charge on this carbon, calculated via methods like Natural Population Analysis, can be directly correlated with the rate of nucleophilic substitution reactions. A higher partial positive charge implies greater electrophilicity and a faster reaction with nucleophiles.

Quantitative structure-activity relationships (QSAR) can be established through computational analysis. For example, studies on substituted furans have successfully used Hammett plots to correlate the electronic effects of different substituents with reaction rates, such as in cycloaddition reactions with maleic anhydride. researchgate.net While specific data for this compound is sparse in readily available literature, the principles derived from studies on other substituted furans are directly applicable. These computational approaches demonstrate a clear correlation: modifications to the electronic structure, whether through substitution or changes in the chemical environment, have a predictable and quantifiable impact on the reaction rates of the furan derivative.

The following table summarizes key electronic descriptors and their general correlation with the reactivity of furan derivatives.

| Electronic Descriptor | Computational Method | Correlation with Reaction Rate |

| HOMO-LUMO Gap | DFT, HF | A smaller gap often correlates with higher reactivity in pericyclic reactions. researchgate.netresearchgate.net |

| Electrostatic Potential (ESP) | DFT, HF | More positive potential at a reaction site indicates higher electrophilicity and faster nucleophilic attack. researchgate.net |

| Partial Atomic Charges | Natural Population Analysis (NPA), Mulliken | A higher positive charge on an electrophilic carbon correlates with a faster rate of nucleophilic substitution. |

| Activation Energy (ΔG‡) | DFT (Transition State Analysis) | A lower calculated activation energy corresponds to a faster reaction rate. researchgate.netmaxapress.com |

Rational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry is a cornerstone for the rational design of novel derivatives of this compound with precisely tailored reactivity. By simulating molecules and their reaction pathways in silico, researchers can predict how structural modifications will influence reaction outcomes, thereby guiding synthetic efforts toward compounds with desired properties and avoiding the laborious trial-and-error of traditional synthesis.

A key strategy in designing derivatives is to introduce additional substituents onto the furan ring to modulate its electronic properties. The position of the substituent is critical. For instance, computational studies on the fragmentation of furfuryl derivatives have shown that placing an electron-donating group at the 3-position of the furan ring can significantly lower the activation barrier for reactions that proceed via a furfuryl carbocation intermediate. researchgate.net This is because the 3-position is in resonance with the carbocation formed at the exocyclic methylene carbon, allowing the electron-donating group to effectively stabilize the transition state. researchgate.net

Density Functional Theory (DFT) calculations are instrumental in this design process. By computing the activation energies (ΔG‡) for a series of proposed derivatives, scientists can quantitatively predict their relative reaction rates. A study on substituted 2-furylcarbinol derivatives, which serves as an excellent model for the reactivity of the CH₂-X bond in furan derivatives, demonstrated this principle effectively. researchgate.net The researchers used DFT calculations (at the M06-2X/6-311+G** level) to predict the activation energies for the fragmentation of various substituted furfuryl compounds. researchgate.net The results showed a clear trend: adding electron-donating groups, particularly at positions that could stabilize the transition state through resonance, led to a significant decrease in the activation energy and thus a faster reaction. researchgate.net

This predictive power allows for the rational design of this compound derivatives with finely tuned lability. For example, if a faster nucleophilic substitution is desired, one could computationally screen various electron-donating substituents (e.g., -OCH₃, -N(CH₃)₂) at the C4 or C5 positions of the this compound scaffold to find the derivative with the lowest calculated activation energy for the Sₙ2 transition state. Conversely, to create a more stable derivative, electron-withdrawing groups could be explored. This computational pre-screening makes the development of new molecules for specific applications in materials science or as synthetic intermediates far more efficient. researchgate.net

The table below, based on data from computational studies on model furfuryl systems, illustrates how substituent changes can be used to tailor reactivity, a principle directly applicable to the design of this compound derivatives. researchgate.net

| Model Compound (Furfuryl Derivative) | Substituent at 3-Position | Calculated Activation Energy for C-O Bond Fragmentation (kcal/mol) | Predicted Relative Reactivity |

| FC1(O) | -H | 28.5 | Base |

| FC2(O) | -CH₃ | 25.1 | Faster |

| FC3(O) | -OCH₃ | 21.0 | Much Faster |

| FC4(O) | -OPh | 21.9 | Much Faster |

| FC1(NH) | -H | 31.8 | Base |

| FC2(NH) | -CH₃ | 28.5 | Faster |

| FC3(NH) | -OCH₃ | 24.3 | Much Faster |

| FC4(NH) | -OPh | 25.4 | Much Faster |

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 3-(bromomethyl)furan and its derivatives continues to be an area of active research, with a focus on improving efficiency, yield, and sustainability. Traditional methods often involve multiple steps, including the bromination of a suitable precursor. sctunisie.org A notable approach involves the synthesis of This compound-2,5-dione (B1610223) from dimethyl itaconate through hydrolysis, α-bromination, and intramolecular cyclization. sctunisie.org Another strategy utilizes the bromination of dimethyl itaconate with bromine, followed by a dehydrobromination process to yield dimethyl α-(bromomethyl)fumarate. sctunisie.org

Recent advancements are exploring more direct and efficient routes. For instance, a one-pot rhodium-catalyzed, base- and solvent-free synthesis of 2-(bromomethyl)furan (B1335360) derivatives has been developed, showcasing a move towards more streamlined processes. researcher.life Flow chemistry is also emerging as a powerful tool for the synthesis of furan (B31954) derivatives, offering advantages in terms of safety, scalability, and reaction time. acs.org Continuous-flow setups have demonstrated improved yields for the synthesis of 2,5-diaryl furans compared to sequential batch processes, likely due to the enhanced efficiencies of photochemical reactions in flow and the telescoping of reaction sequences. acs.org

Future research will likely focus on the development of catalytic systems that enable the direct and selective functionalization of the furan ring, minimizing the need for pre-functionalized starting materials. The use of greener solvents and reagents will also be a key consideration to enhance the environmental compatibility of synthetic methods. rsc.org

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

This compound is a versatile building block in organic synthesis due to the reactivity of the bromomethyl group. scbt.com This group readily participates in nucleophilic substitution reactions, allowing for the introduction of various functionalities. scbt.com The furan ring itself can engage in π-π stacking interactions, which can be influential in solution-phase aggregation behavior. scbt.com

The exploration of novel reactivity modes is an ongoing endeavor. For example, this compound derivatives have been utilized in palladium-catalyzed diastereoselective allylation of aldehydes to produce β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with a specific stereochemistry. rsc.org The reactivity of related brominated furans has also been harnessed in the synthesis of strigolactone analogs, which are significant in plant growth regulation.

Future research is expected to uncover new catalytic applications for this compound and its derivatives. This could involve its use as a ligand or precursor to a catalyst in a variety of organic transformations. The unique electronic properties of the furan ring, combined with the reactive bromomethyl group, make it a promising candidate for the development of novel catalytic systems. Investigations into its role in organocatalysis and transition-metal-catalyzed reactions are likely to yield new and valuable synthetic methodologies. organic-chemistry.org

Integration into Cascades and Multi-Component Reactions

The integration of this compound into cascade and multi-component reactions (MCRs) represents a powerful strategy for the efficient construction of complex molecular architectures. rsc.org MCRs, in particular, are highly valued for their atom economy, reduced waste, and operational simplicity. rsc.org

While specific examples detailing the integration of this compound itself into complex cascade or multi-component reactions are not prevalent in the provided search results, the reactivity of similar building blocks provides a strong indication of its potential. For instance, a one-pot multicomponent strategy has been developed for the synthesis of thiazoline, thiazolidinone, and thiazolidinol scaffolds, which involves the in situ generation of a symmetrical thiourea (B124793) followed by reaction with 3-bromo-1,1,1-trifluoropropan-2-one. rsc.org Similarly, multi-component reactions have been used to synthesize a range of 3-phenyl-5-(bromomethyl)isoxazoles. researchgate.net

Future research will undoubtedly focus on designing and implementing cascade and multi-component reactions that incorporate this compound. This could involve its participation in domino reactions, where a single synthetic operation generates multiple bond formations. acs.org The development of such reactions would enable the rapid and efficient synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Broadening Scope in Functional Materials and Supramolecular Chemistry

The unique structural and electronic properties of the furan ring make this compound an attractive building block for the development of novel functional materials and supramolecular assemblies. scbt.com Furan-containing polymers and materials are gaining interest for their potential applications in various fields, including optoelectronics and renewable materials. acs.orgmdpi.com

The reactivity of the bromomethyl group allows for the straightforward incorporation of the furan moiety into larger molecular structures. For example, polyiminofurans containing bromomethyl groups have been synthesized through catalyst-free, one-pot multicomponent cyclopolymerizations. researchgate.net The resulting polymers exhibit good solubility and thermal stability. researchgate.net Furthermore, furan-based compounds are being explored for their fluorescence properties, suggesting potential applications in fluorescent materials. mdpi.com

Future research is expected to expand the use of this compound in the design and synthesis of advanced materials. This could include the development of conductive polymers, materials with unique optical properties, and novel biomaterials. In supramolecular chemistry, the ability of the furan ring to participate in non-covalent interactions, such as π-π stacking, could be exploited to construct complex and functional self-assembled architectures.

Addressing Scalability and Sustainability in Production and Application

As the applications of this compound and its derivatives expand, addressing the scalability and sustainability of its production and use becomes increasingly important. The principles of green chemistry, which advocate for the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes, are central to this endeavor. rsc.org

Furfural (B47365), the precursor to many furan derivatives, is a key renewable platform chemical produced from plant biomass. mdpi.com The development of efficient and sustainable methods to convert biomass-derived furfural into valuable chemicals like this compound is a critical area of research. mdpi.commdpi.com This includes the use of greener catalysts and reaction media. rsc.org For instance, the use of dimethyl carbonate (DMC) as a green reaction medium has been explored for various chemical transformations. rsc.org

Continuous-flow synthesis offers a promising avenue for scalable and safer production. acs.org Flow systems can enhance reaction efficiency, reduce reaction times, and allow for better control over reaction parameters, which is particularly important when handling hazardous reagents. Future efforts will likely focus on integrating renewable feedstocks with continuous-flow processing to create highly sustainable and scalable manufacturing processes for this compound and its downstream products. The development of catalytic systems that operate under mild conditions and can be easily recycled will also be a key priority.

Interactive Data Table: Synthesis and Reactivity of Bromomethylfuran Derivatives

| Derivative | Synthetic Method | Key Reactivity/Application | Reference(s) |

| This compound-2,5-dione | Hydrolysis, α-bromination, and intramolecular cyclization of dimethyl itaconate. | Highly reactive product, used in reactions with organocopper reagents. | sctunisie.org |

| Dimethyl α-(bromomethyl)fumarate | Bromination of dimethyl itaconate followed by dehydrobromination. | Precursor for aliphatic and heterocyclic compounds. | sctunisie.org |

| 2-(Bromomethyl)furan Derivatives | One-pot rhodium-catalyzed, base- and solvent-free synthesis. | Streamlined synthesis of functionalized furans. | researcher.life |

| 2,5-Diaryl Furans | Continuous-flow synthesis from 1,3-diene substrates. | Building blocks for medicinal and optoelectronic materials. | acs.org |

| β-(Hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones | Pd-catalyzed diastereoselective allylation of aldehydes with 3-bromomethyl-5H-furan-2-one. | Stereoselective synthesis of complex lactones. | rsc.org |

| Polyiminofurans | Catalyst-free multicomponent cyclopolymerization. | Functional polymers with good solubility and thermal stability. | researchgate.net |

常见问题

Q. What are the recommended synthetic routes for 3-(Bromomethyl)furan, and how do reaction conditions influence yield?

- Methodological Answer : A solvent-free domino reaction protocol using Rh₂(OAc)₄ catalysis and PhI(OAc)₂ as an oxidant can generate carbenoid intermediates from cyclic 1,3-diketones, which react with propargyl bromide to form 2-(Bromomethyl)furan derivatives in good yields . Alternative methods involve palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents like glycerol or water, though yields may vary depending on solvent polarity and temperature gradients . For optimal reproducibility, ensure inert atmospheres (e.g., N₂) and monitor reaction progress via TLC or GC-MS.

Q. How should this compound be purified, and what solvents are compatible with its stability?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is typical, but distillation under reduced pressure (40–60°C, 0.1–0.5 mmHg) may be preferred for heat-sensitive batches . Avoid polar aprotic solvents (e.g., DMF) due to potential nucleophilic substitution side reactions. Dichloromethane or THF is recommended for handling, as they minimize decomposition .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, surrogate furans (e.g., furan, CAS 110-00-9) suggest acute exposure limits of 1 ppb due to hepatic toxicity risks . Use fume hoods, nitrile gloves, and closed systems for reactions. Store under argon at –20°C to prevent bromine loss or polymerization .

Advanced Research Questions

Q. How can Pd-catalyzed C–H bond arylation be optimized using this compound as a substrate?

- Methodological Answer : In Pd(0)-catalyzed arylation, ligand selection (e.g., PPh₃ vs. Xantphos) significantly impacts regioselectivity. A 1:2 molar ratio of Pd(OAc)₂ to ligand in DMF at 80°C for 12 hours achieves 2,3,5-triarylfluorobenzene derivatives with >70% yield. Monitor by ¹H NMR for para/meta substitution patterns . For mechanistic insights, deuterium-labeling experiments can track C–H activation sites .

Q. What strategies mitigate dimerization or side reactions during storage or reactions of this compound?

- Methodological Answer : Dimerization via α-methyl group substitution is common in furans. Stabilize monomeric forms by adding radical inhibitors (e.g., BHT) or storing in amber vials with molecular sieves. For reactions, use low temperatures (0–4°C) and excess dienophiles (e.g., methyl acrylate) to trap reactive intermediates . Kinetic studies suggest second-order dependence on monomer concentration, so dilute conditions (<0.1 M) reduce oligomerization .

Q. How can toxicity data for surrogate furans inform risk assessments for this compound?

- Methodological Answer : Extrapolate from furan (CAS 110-00-9) toxicity, where hepatic hyperplasia in rodents occurs at 4 mg/kg/day. Apply a 10⁴ safety factor for human HTFOEL (Health Threat-Free Occupational Exposure Limit) estimation (~4 μg/m³). Use in vitro hepatocyte assays (e.g., HepG2 cells) to validate cytotoxicity thresholds, accounting for bromine’s electrophilic reactivity .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : GC-MS with DB-1 or HP-5 columns (30 m × 0.25 mm, 0.25 μm phase) under temperature gradients (40–300°C, 10°C/min) resolves furan derivatives . For structural elucidation, ¹H/¹³C NMR (CDCl₃, 400 MHz) identifies bromomethyl protons at δ 4.2–4.5 ppm and furan ring protons at δ 6.3–7.1 ppm . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 146.97 for C₄H₃BrO) .

Data Contradictions and Resolutions

- Synthesis Yields : Solvent-free methods report higher yields (75–85%) than Pd-catalyzed routes (~70%) , likely due to reduced side reactions. Replicate under strict anhydrous conditions.

- Hazard Classification : While some SDS lack specific data , surrogate studies recommend stricter exposure controls than supplier guidelines . Prioritize institutional EH&S protocols.

Retrosynthesis Analysis